Corticosterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

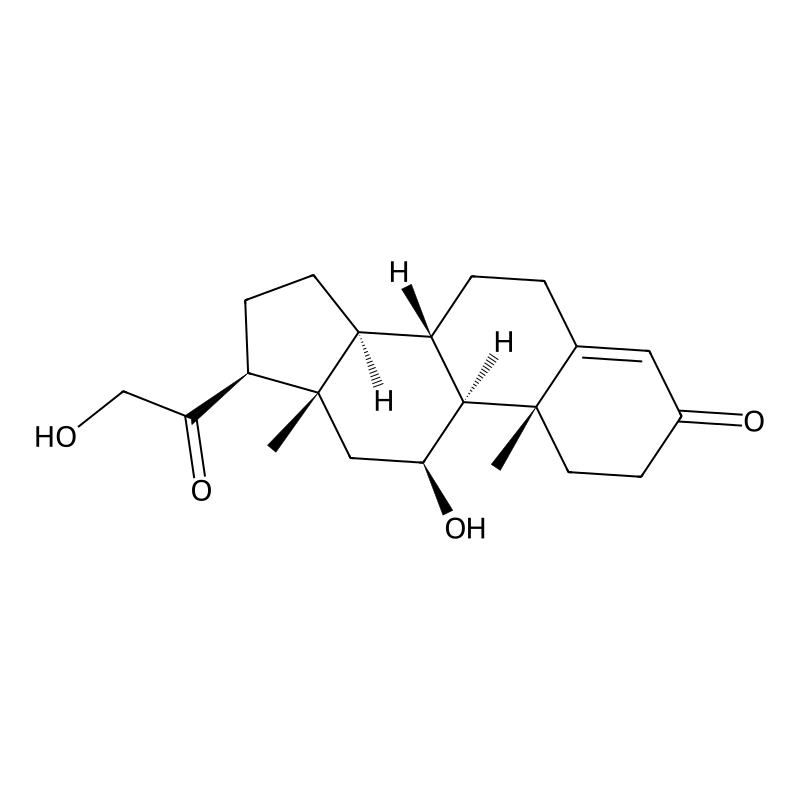

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Corticosterone is a 21-carbon steroid hormone that serves as the primary endogenous glucocorticoid in rodents, birds, reptiles, and amphibians, distinguishing it from cortisol, which is the primary glucocorticoid in humans. In scientific procurement, Corticosterone is the gold-standard baseline material for in vivo rodent behavioral models, stress induction protocols, and neuroendocrine assays. Unlike synthetic analogs designed for maximum potency or receptor selectivity, Corticosterone provides the exact physiological baseline required to study the delicate balance between the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). Its procurement is critical for laboratories that require species-appropriate pharmacokinetics, rapid clearance rates for ultradian rhythm modeling, and authentic precursor suitability for 11β-hydroxysteroid dehydrogenase (11β-HSD) metabolic assays[1].

Substituting Corticosterone with human-endogenous Cortisol or synthetic Dexamethasone introduces severe experimental artifacts that compromise model validity. Dexamethasone is highly selective for the glucocorticoid receptor (GR) and virtually ignores the mineralocorticoid receptor (MR); using it in neuroendocrine assays vastly skews the natural receptor activation balance, leading to MR ligand depletion and GR overactivation[1]. Furthermore, Dexamethasone exhibits a prolonged plasma half-life in rats, destroying the ability to model rapid, ultradian pulsatile stress responses [2]. Cortisol, while structurally similar, possesses different metabolic clearance rates and receptor binding kinetics in rodents. Consequently, buyers must procure exact Corticosterone to ensure species-appropriate HPA-axis feedback, accurate pharmacokinetic clearance, and valid behavioral phenotyping.

References

- [1] De Kloet, E. R., et al. (1998). Brain Corticosteroid Receptor Balance in Health and Disease. Endocrine Reviews, 19(3), 269-301.

- [2] Samtani, M. N., & Jusko, W. J. (2005). Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study. Journal of Chromatography B, 819(2), 209-218.

Receptor Affinity Balance (MR vs. GR) for Neuroendocrine Modeling

A critical procurement differentiator for Corticosterone is its dual-affinity profile, which is necessary to maintain physiological receptor balance. Corticosterone binds the mineralocorticoid receptor (MR) with a high affinity (Kd ~0.5 nM) and the glucocorticoid receptor (GR) with a lower affinity (Kd ~5.0 nM), reflecting a ~10-fold preference for MR [1]. This allows low basal levels to occupy MR proactively, while peak stress levels activate GR reactively. In contrast, the synthetic substitute Dexamethasone is highly GR-selective and has negligible affinity for MR. Using Dexamethasone fundamentally disrupts the assay by causing near-total MR ligand depletion while overactivating GR[2].

| Evidence Dimension | Receptor Dissociation Constant (Kd) |

| Target Compound Data | Corticosterone: Kd ~0.5 nM (MR), ~5.0 nM (GR) |

| Comparator Or Baseline | Dexamethasone: High GR affinity, negligible MR affinity |

| Quantified Difference | Corticosterone maintains a 10-fold MR/GR affinity gradient; Dexamethasone abolishes MR engagement. |

| Conditions | In vitro receptor binding assays (hippocampal cytosol) |

Procuring Corticosterone is mandatory for assays evaluating the complementary genomic and non-genomic actions of MR and GR, as synthetic substitutes will artificially skew the receptor activation ratio.

Pharmacokinetic Clearance in Rodent In Vivo Models

For researchers simulating acute stress and recovery, the clearance rate of the administered glucocorticoid is paramount. In rat plasma, intravenously administered Corticosterone exhibits a highly rapid clearance with a half-life of approximately 8.6 minutes [1]. This rapid decay allows the compound to accurately mimic endogenous ultradian pulsatile rhythms. Conversely, Dexamethasone exhibits a prolonged half-life of approximately 3 hours in rat plasma [2]. Substituting Dexamethasone results in sustained, non-physiological receptor saturation that prevents the study of acute stress recovery dynamics.

| Evidence Dimension | Plasma Clearance Half-Life |

| Target Compound Data | Corticosterone: ~8.6 minutes |

| Comparator Or Baseline | Dexamethasone: ~3 hours |

| Quantified Difference | Corticosterone clears >20 times faster than Dexamethasone in rat plasma. |

| Conditions | Intravenous administration in rat models |

Buyers designing acute stress or circadian rhythm models must select Corticosterone to ensure the rapid pharmacokinetic clearance required for pulsatile HPA-axis simulation.

Formulation Compatibility for Non-Invasive Chronic Delivery

A major handling consideration for Corticosterone is its limited baseline aqueous solubility, which complicates non-invasive chronic delivery via drinking water. Unformulated Corticosterone fails to dissolve adequately to induce physiological stress states. However, when formulated with a carrier molecule such as 25% 2-hydroxypropyl-β-cyclodextrin (2-HβC), Corticosterone can be reliably delivered at a working concentration of 50 μg/mL in drinking water. This specific formulation achieves a reliable ~2-fold increase in circulating plasma levels, successfully mimicking chronic stress without the confounding artifacts of daily injection stress [1].

| Evidence Dimension | In vivo delivery efficacy via drinking water |

| Target Compound Data | 50 μg/mL Corticosterone in 25% 2-HβC achieves ~2-fold circulating plasma increase. |

| Comparator Or Baseline | Unformulated aqueous delivery (fails to achieve target dosing). |

| Quantified Difference | Cyclodextrin vehicle enables complete solubilization and reliable systemic uptake compared to baseline water. |

| Conditions | Chronic oral administration in rodent drinking water |

Procurement teams planning chronic stress models must account for solubility limits by co-procuring a cyclodextrin vehicle or selecting a pre-formulated water-soluble salt (e.g., Corticosterone hemisuccinate) to ensure reproducible dosing.

In Vivo Rodent Chronic Stress and Depression Modeling

Because of its exact species match and rapid clearance profile, Corticosterone is the definitive choice for inducing depressive-like phenotypes and HPA-axis dysregulation in mice and rats. It is typically administered via slow-release pellets or cyclodextrin-formulated drinking water to avoid the confounding stress of daily injections [1].

Neuroendocrine MR/GR Balance Assays

Corticosterone is required for in vitro cellular assays and hippocampal slice preparations studying the differential genomic and non-genomic effects of mineralocorticoid vs. glucocorticoid receptor activation. Synthetic alternatives like Dexamethasone fail here due to their inability to engage the MR, making Corticosterone the only viable procurement choice for true physiological baselining [2].

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Metabolic Assays

As the endogenous substrate for rodent 11β-HSD enzymes, Corticosterone is utilized in biochemical assays to evaluate the tissue-specific conversion between active Corticosterone and inactive 11-dehydrocorticosterone. This is critical for screening 11β-HSD inhibitors intended for metabolic syndrome or cognitive decline research [3].

References

- [1] Vargas, J., et al. (2020). Chronic, Elevated Maternal Corticosterone During Pregnancy in the Mouse Increases Allergic Airway Inflammation in Offspring. Frontiers in Immunology, 11, 21.

- [2] De Kloet, E. R., et al. (1998). Brain Corticosteroid Receptor Balance in Health and Disease. Endocrine Reviews, 19(3), 269-301.

- [3] Gomez-Sanchez, E. P., et al. (2001). 11 beta-hydroxysteroid dehydrogenase-2 is a high affinity corticosterone-binding protein. Endocrinology, 142(1), 464-469.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.94

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Exercise-induced increases of corticosterone contribute to exercise-enhanced adult hippocampal neurogenesis in mice

Tzu-Feng Tzu-Feng Wang, Sheng-Feng Tsai, Zi-Wei Zhao, Monica Meng-Chun Shih, Chia-Yih Wang, Ting-Ting Yang, Yu-Min KuoPMID: 34472449 DOI: 10.4103/cjp.cjp_39_21

Abstract

Adult hippocampal neurogenesis (AHN) is suppressed by chronic stress. The negative effect of stress is mainly attributed to increased levels of stress hormones (e.g. glucocorticoids, GCs). Exercise enhances AHN, yet it also stimulates GC secretion. To delineate the paradoxical role of GCs, we took the advantage of a unique mouse strain (L/L) which exhibits an inert response to stress-induced secretion of GCs to study the role of GCs in exercise-induced AHN. Our results showed that basal corticosterone (CORT), the main GCs in rodents, levels were similar between the L/L mice and wild-type (WT) mice. However, levels of CORT in the L/L mice were barely altered and significantly lower than those of the WT mice during treadmill running (TR). AHN was enhanced by 4 weeks of TR in the WT mice, but not L/L mice. WT mice that received daily injection of CORT to evoke serum CORT levels similar to those during exercise for 4 weeks did not affect AHN, whereas injection with large amount of CORT inhibited AHN. Taken together, our results indicated that exercise-related elevation of CORT participates in exercise-enhanced AHN. CORT alone is not sufficient to elicit AHN and may inhibit AHN if the levels are high.Sex-Dependent Changes of miRNA Levels in the Hippocampus of Adrenalectomized Rats Following Acute Corticosterone Administration

Wladimir A Corrales, Juan P Silva, Claudio S Parra, Felipe A Olave, Felipe I Aguayo, Luciano Román-Albasini, Esteban Aliaga, Leslye Venegas-Zamora, Ana M Avalos, Paulina S Rojas, Vinicius Maracaja-Coutinho, Robert H Oakley, John A Cidlowski, Jenny L FiedlerPMID: 34339164 DOI: 10.1021/acschemneuro.0c00762

Abstract

We explored sex-biased effects of the primary stress glucocorticoid hormone corticosterone on the miRNA expression profile in the rat hippocampus. Adult adrenalectomized (ADX) female and male rats received a single corticosterone (10 mg/kg) or vehicle injection, and after 6 h, hippocampi were collected for miRNA, mRNA, and Western blot analyses. miRNA profiling microarrays showed a basal sex-biased miRNA profile in ADX rat hippocampi. Additionally, acute corticosterone administration triggered a sex-biased differential expression of miRNAs derived from genes located in several chromosomes and clusters on the X and 6 chromosomes. Putative promoter analysis unveiled that most corticosterone-responsive miRNA genes contained motifs for either direct or indirect glucocorticoid actions in both sexes. The evaluation of transcription factors indicated that almost 50% of miRNA genes sensitive to corticosterone in both sexes was under glucocorticoid receptor regulation. Transcription factor-miRNA regulatory network analyses identified several transcription factors that regulate, activate, or repress miRNA expression. Validated target mRNA analysis of corticosterone-responsive miRNAs showed a more complex miRNA-mRNA interaction network in males compared to females. Enrichment analysis revealed that several hippocampal-relevant pathways were affected in both sexes, such as neurogenesis and neurotrophin signaling. The evaluation of selected miRNA targets from these pathways displayed a strong sex difference in the hippocampus of ADX-vehicle rats. Corticosterone treatment did not change the levels of the miRNA targets and their corresponding tested proteins. Our data indicate that corticosterone exerts a sex-biased effect on hippocampal miRNA expression, which may engage in sculpting the basal sex differences observed at higher levels of hippocampal functioning.Effect of simple and complex enrichment added to standard-sized cages in behavioral, physiological, and neurological variables in female Swiss mice (Mus musculus)

Agustina Resasco, Rocío B Foltran, Cecilia Carbone, Silvina L DiazPMID: 34264691 DOI: 10.1037/bne0000417

Abstract

Environmental enrichment (EE) has been a widely used tool to improve animal welfare, as well as to study brain plasticity. Traditional EE settings in the field of neuroscience employ highly complex cages with numerous objects and increased space, whereas more simple additions included for the control treatment are rarely considered in the experimental design. This leads to a lack of consistency of what neuroscientists designate as "standard housing," which might compromise the reproducibility of the results. Therefore, we employed standard-sized cages to study how different EE configurations can affect several biological markers of animal welfare. We first compared barren cages with cages containing nest material and a cardboard roll or cages having a complex set of elements. For this purpose, we studied anxiety-like behavior, corticosterone metabolites in feces, and cell survival in the hippocampus. Complex enrichment (CE) increased the concentration of corticosterone metabolites while also decreasing anxiety-like behavior. Interestingly, both simple and CEs were able to promote cell survival in the hippocampus, and this measure was positively correlated to corticosterone metabolites. Furthermore, in a second experiment, one of the elements of the CE was able to reduce anxiety-like behavior and blood glucose reactivity after exposure to a stressful situation. Altogether, this study calls attention about how sensitive experimental outcomes are to these simple EE elements. Even though EE is recommended by most guidelines for the care and use of laboratory animals, a detailed analysis of the EE protocol that is going to be implemented is highly encouraged. (PsycInfo Database Record (c) 2021 APA, all rights reserved).Corticosterone Administration Alters White Matter Tract Structure and Reduces Gliosis in the Sub-Acute Phase of Experimental Stroke

Katarzyna Zalewska, Rebecca J Hood, Giovanni Pietrogrande, Sonia Sanchez-Bezanilla, Lin Kooi Ong, Sarah J Johnson, Kaylene M Young, Michael Nilsson, Frederick R WalkerPMID: 34206635 DOI: 10.3390/ijms22136693

Abstract

White matter tract (WMT) degeneration has been reported to occur following a stroke, and it is associated with post-stroke functional disturbances. White matter pathology has been suggested to be an independent predictor of post-stroke recovery. However, the factors that influence WMT remodeling are poorly understood. Cortisol is a steroid hormone released in response to prolonged stress, and elevated levels of cortisol have been reported to interfere with brain recovery. The objective of this study was to investigate the influence of corticosterone (CORT; the rodent equivalent of cortisol) on WMT structure post-stroke. Photothrombotic stroke (or sham surgery) was induced in 8-week-old male C57BL/6 mice. At 72 h, mice were exposed to standard drinking water ± CORT (100 µg/mL). After two weeks of CORT administration, mice were euthanised and brain tissue collected for histological and biochemical analysis of WMT (particularly the corpus callosum and corticospinal tract). CORT administration was associated with increased tissue loss within the ipsilateral hemisphere, and modest and inconsistent WMT reorganization. Further, a structural and molecular analysis of the WMT components suggested that CORT exerted effects over axons and glial cells. Our findings highlight that CORT at stress-like levels can moderately influence the reorganization and microstructure of WMT post-stroke.Warm perches: a novel approach for reducing cold stress effect on production, plasma hormones, and immunity in laying hens

J Y Hu, H W ChengPMID: 34237550 DOI: 10.1016/j.psj.2021.101294

Abstract

Cold temperature is a common environmental stressor that induces pathophysiological stress in birds with profound economic losses. Current methods used for preventing cold stress, such as reducing ventilation and using gas heaters, are facing challenges due to poor indoor air quality and deleterious effects on bird and caretaker health. The aim of this study was to examine if the novel designed warmed perch system, as a thermal device, can reduce cold stress-associated adverse effects on laying hens. Seventy-two 32-week-old DeKalb hens were randomly assigned to 36 cages arranged to 3 banks. The banks were assigned to 1 of 3 treatments: cages with warmed perches (WP; perches with circulating water at 30°C), air perches (AP, regular perches only), or no perches (NP) for a 21-d trial. The room temperature was set at 10°C during the entire experimental period. Rectal temperature and body weight were measured from the same bird of each cage at d 1, 8, 15, and 21 during the cold exposure. Egg production was recorded daily. Feed intake, egg and eggshell quality were determined during the 1st and 3rd wk of cold stress. Plasma levels of corticosterone, thyroid hormones (3, 3', 5-triiodothyronine and thyroxine), interleukin (IL)-6 and IL-10, were determined after 1 d and 21 d of cold exposure. Compared to both AP and NP hens, WP hens were able to maintain their body temperature without increasing feed intake and losing BW. The eggs from WP hens had thicker eggshell during the 3rd wk of cold exposure. Warmed perch hens also had a lower thyroxine conversion rate (3, 3', 5-triiodothyronine/thyroxine) at d 1, while higher plasma concentrations of IL-6 at d 21. Plasma levels of corticosterone, 3, 3', 5-triiodothyronine, and IL-10 were not different among treatments. Our results indicate that the warmed perch system can be used as a novel thermal device for preventing cold stress-induced negative effects on hen health and welfare through regulating immunity and metabolic hormonal homeostasis.Serum Corticosterone and Insulin Resistance as Early Biomarkers in the hAPP23 Overexpressing Mouse Model of Alzheimer's Disease

Jhana O Hendrickx, Sofie De Moudt, Elke Calus, Wim Martinet, Pieter-Jan D F Guns, Lynn Roth, Peter P De Deyn, Debby Van Dam, Guido R Y De MeyerPMID: 34206322 DOI: 10.3390/ijms22136656

Abstract

Increasing epidemiological evidence highlights the association between systemic insulin resistance and Alzheimer's disease (AD). As insulin resistance can be caused by high-stress hormone levels and since hypercortisolism appears to be an important risk factor of AD, we aimed to investigate the systemic insulin functionality and circulating stress hormone levels in a mutant humanized amyloid precursor protein (APP) overexpressing (hAPP23+/-) AD mouse model. Memory and spatial learning of male hAPP23+/- and C57BL/6 (wild type, WT) mice were assessed by a Morris Water Maze (MWM) test at the age of 4 and 12 months. The systemic metabolism was examined by intraperitoneal glucose and insulin tolerance tests (GTT, ITT). Insulin and corticosterone levels were determined in serum. In the hippocampus, parietal and occipital cortex of hAPP23+/- brains, amyloid-beta (Aβ) deposits were present at 12 months of age. MWM demonstrated a cognitive decline in hAPP23+/- mice at 12 but not at 4 months, evidenced by increasing total path lengths and deteriorating probe trials compared to WT mice. hAPP23+/- animals presented increased serum corticosterone levels compared to WT mice at both 4 and 12 months. hAPP23+/- mice exhibited peripheral insulin resistance compared to WT mice at 4 months, which stabilized at 12 months of age. Serum insulin levels were similar between genotypes at 4 months of age but were significantly higher in hAPP23+/- mice at 12 months of age. Peripheral glucose homeostasis remained unchanged. These results indicate that peripheral insulin resistance combined with elevated circulating stress hormone levels could be potential biomarkers of the pre-symptomatic phase of AD.Is PTSD-Phenotype Associated with HPA-Axis Sensitivity? Feedback Inhibition and Other Modulating Factors of Glucocorticoid Signaling Dynamics

Dor Danan, Doron Todder, Joseph Zohar, Hagit CohenPMID: 34205191 DOI: 10.3390/ijms22116050

Abstract

Previously, we found that basal corticosterone pulsatility significantly impacts the vulnerability for developing post-traumatic stress disorder (PTSD). Rats that exhibited PTSD-phenotype were characterized by blunted basal corticosterone pulsatility amplitude and a blunted corticosterone response to a stressor. This study sought to identify the mechanisms underlining both the loss of pulsatility and differences in downstream responses. Serial blood samples were collected manually via jugular vein cannula at 10-min intervals to evaluate suppression of corticosterone following methylprednisolone administration. The rats were exposed to predator scent stress (PSS) after 24 h, and behavioral responses were assessed 7 days post-exposure for retrospective classification into behavioral response groups. Brains were harvested for measurements of the glucocorticoid receptor, mineralocorticoid receptor, FK506-binding protein-51 and arginine vasopressin in specific brain regions to assess changes in hypothalamus-pituitary-adrenal axis (HPA) regulating factors. Methylprednisolone produced greater suppression of corticosterone in the PTSD-phenotype group. During the suppression, the PTSD-phenotype rats showed a significantly more pronounced pulsatile activity. In addition, the PTSD-phenotype group showed distinct changes in the ventral and dorsal CA1, dentate gyrus as well as in the paraventricular nucleus and supra-optic nucleus. These results demonstrate a pre-trauma vulnerability state that is characterized by an over-reactivity of the HPA and changes in its regulating factors.Research Note: A sip of stress. Effects of corticosterone supplementation in drinking water on feather corticosterone concentrations in layer pullets

T Bartels, J Berk, K Cramer, E Kanitz, W OttenPMID: 34320452 DOI: 10.1016/j.psj.2021.101361

Abstract

The measurement of feather corticosterone concentrations (fCORT) is a comparatively new method for the evaluation of stress in wild and captive birds and may be a useful indicator in animal welfare research. The aim of this study was to assess the suitability of fCORT as an indicator of stress, and for this purpose a prolonged stress period was experimentally simulated by oral intake of corticosterone via drinking water and corticosterone concentrations were analyzed in feathers grown during this period. Layer pullets of both a control group (n = 20) and a CORT group (n = 20) were offered drinking water ad libitum throughout the entire experimental phase. The drinking water of the CORT group was supplemented with corticosterone at a concentration of 20 mg/l from the 64th to the 114th day of life. The vaned parts of the primaries 5 (P5s) were clipped on d 114 and fCORT was analyzed by ELISA after extraction. Body weights increased from day 64 until d 114 in both groups, however, at the end of the experiment, mean body mass in the CORT group was significantly lower than in the control group (P < 0.001). Pullets of the CORT group also showed shorter and lighter P5s as well as a retarded molt of the primaries. The supplementation of drinking water with corticosterone increased the average fCORT in the P5s of the CORT pullets compared with the control group (median: 110.3 pg/mm [interquartile range (IQR): 47.2] vs. 10.0 pg/mm [IQR: 2.5], P < 0.001). The results show that experimentally increased systemic corticosterone concentrations over a period of seven weeks in layer pullets are reflected in corticosterone concentrations of feathers grown during that time. This indicates that the measurement of fCORT may be a useful and minimally invasive tool for the evaluation of long-term stress in chicken and provides the basis for further investigations on its use in animal welfare research.Explore Compound Types